molecular formula C34H31F2N5O4S2 B10955656 Methyl 2-{(Z)-1-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridyl]sulfanyl}methyl)-4-methoxyphenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-car

Methyl 2-{(Z)-1-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridyl]sulfanyl}methyl)-4-methoxyphenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-car

Cat. No.: B10955656
M. Wt: 675.8 g/mol
InChI Key: JJQNCJKUAQLHDU-DICXZTSXSA-N
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Description

Methyl 2-{(Z)-1-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridyl]sulfanyl}methyl)-4-methoxyphenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-car is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of Methyl 2-{(Z)-1-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridyl]sulfanyl}methyl)-4-methoxyphenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-car involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically includes the following steps:

    Formation of the thiazolo[3,2-A]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the difluoromethyl and cyano groups: These groups are introduced through nucleophilic substitution reactions.

    Attachment of the sulfanyl and methoxyphenyl groups: This step involves the use of coupling reactions to attach these groups to the core structure.

    Final methylation: The final step involves the methylation of the compound to achieve the desired structure.

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Methyl 2-{(Z)-1-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridyl]sulfanyl}methyl)-4-methoxyphenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-car undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling reactions: These reactions are used to attach additional functional groups to the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-{(Z)-1-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridyl]sulfanyl}methyl)-4-methoxyphenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-car has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{(Z)-1-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridyl]sulfanyl}methyl)-4-methoxyphenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-car involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-{(Z)-1-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridyl]sulfanyl}methyl)-4-methoxyphenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-car can be compared with other similar compounds, such as:

    Methyl 2-cyano-3-phenyl-2-propenoate: This compound has a similar cyano and phenyl group but lacks the thiazolo[3,2-A]pyrimidine core.

    Methyl α-cyanocinnamate: This compound also contains a cyano group but has a different overall structure.

    Benzal-cyanessigsaeure-methyl-ester: This compound has a similar ester group but differs in other functional groups and overall structure.

The uniqueness of this compound lies in its combination of functional groups and the thiazolo[3,2-A]pyrimidine core, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C34H31F2N5O4S2

Molecular Weight

675.8 g/mol

IUPAC Name

methyl (2Z)-2-[[3-[[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanylmethyl]-4-methoxyphenyl]methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C34H31F2N5O4S2/c1-18-13-25(30(35)36)39-31(24(18)16-37)46-17-22-14-20(7-12-26(22)44-5)15-27-32(42)41-29(21-8-10-23(11-9-21)40(3)4)28(33(43)45-6)19(2)38-34(41)47-27/h7-15,29-30H,17H2,1-6H3/b27-15-

InChI Key

JJQNCJKUAQLHDU-DICXZTSXSA-N

Isomeric SMILES

CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)/C=C\3/C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=C(C=C5)N(C)C)OC)C(F)F

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=C(C=C5)N(C)C)OC)C(F)F

Origin of Product

United States

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